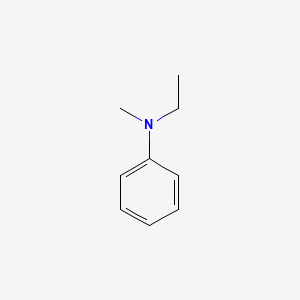

N-Ethyl-N-methylaniline

Description

Properties

IUPAC Name |

N-ethyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-10(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHQUIPUBYPZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060628 | |

| Record name | Benzenamine, N-ethyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-97-8 | |

| Record name | N-Ethyl-N-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-N-METHYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-ethyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-ethyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-N-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9PKC9G2DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-Ethyl-N-methylaniline from Aniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for N-Ethyl-N-methylaniline, a valuable tertiary amine in various chemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a tertiary amine synthesized from aniline (B41778). Its production involves the introduction of both an ethyl and a methyl group to the nitrogen atom of the aniline molecule. The primary synthetic strategies involve a stepwise approach, either through initial methylation followed by ethylation, or vice-versa. The two main reaction types employed for these transformations are reductive amination and direct N-alkylation. This guide will explore both pathways, providing detailed methodologies and comparative data.

Synthesis Pathways

The synthesis of this compound from aniline can be achieved through two primary stepwise pathways:

-

Pathway A: Aniline → N-Methylaniline → this compound

-

Pathway B: Aniline → N-Ethylaniline → this compound

Both pathways involve the formation of a secondary amine intermediate which is then further alkylated to the desired tertiary amine.

Pathway A: Methylation followed by Ethylation

This pathway involves the initial synthesis of N-methylaniline from aniline, which is then subsequently ethylated.

Step 1: Synthesis of N-Methylaniline

Two common methods for the synthesis of N-methylaniline are reductive amination (specifically the Eschweiler-Clarke reaction) and direct alkylation with a methylating agent.

Step 2: Synthesis of this compound from N-Methylaniline

The second step involves the ethylation of the intermediate N-methylaniline. This can be achieved through reductive amination with acetaldehyde (B116499) or direct alkylation with an ethylating agent.

Pathway B: Ethylation followed by Methylation

This alternative pathway begins with the synthesis of N-ethylaniline, which is then methylated.

Step 1: Synthesis of N-Ethylaniline

N-Ethylaniline can be synthesized from aniline via reductive amination with acetaldehyde or direct alkylation with an ethylating agent.

Step 2: Synthesis of this compound from N-Ethylaniline

The final step is the methylation of N-ethylaniline, which can be accomplished through reductive amination with formaldehyde (B43269) or direct alkylation with a methylating agent.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis pathways.

Spectroscopic Profile of N-Ethyl-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Ethyl-N-methylaniline, a tertiary amine of significant interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (C₆H₅) | 7.22 | triplet | 8.0 | 2H |

| Aromatic (C₆H₅) | 6.91 - 6.51 | multiplet | - | 3H |

| Methylene (-CH₂-) | 3.39 | quartet | 7.1 | 2H |

| Methyl (-N-CH₃) | 2.89 | singlet | - | 3H |

| Methyl (-CH₂-CH₃) | 1.11 | triplet | 7.1 | 3H |

Note: Data sourced from a study on the methylation of aromatic amines.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic (C-N) | 149.06 |

| Aromatic (CH) | 129.21 |

| Aromatic (CH) | 116.19 |

| Aromatic (CH) | 112.52 |

| Methylene (-CH₂-) | 46.92 |

| Methyl (-N-CH₃) | 37.55 |

| Methyl (-CH₂-CH₃) | 11.22 |

Note: Data sourced from a study on the methylation of aromatic amines.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a clean, dry NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

Data Acquisition:

-

The NMR spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity and resolution.

-

For ¹H NMR, a standard single-pulse experiment is typically performed. Key acquisition parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.

IR Spectroscopic Data

The IR spectrum of this compound is characterized by the following significant absorption bands. The positions are given in reciprocal centimeters (cm⁻¹).

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1360 - 1250 | Strong |

| Aromatic C-H Bend (Out-of-Plane) | 900 - 675 | Strong |

Note: The specific peak positions can be found by examining the vapor phase or ATR-IR spectra available in databases such as those on PubChem and the NIST WebBook.[1]

Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean and dry.

-

Acquire a background spectrum of the empty sample stage to account for atmospheric and instrumental contributions.

-

Place a small drop of neat this compound directly onto the ATR crystal or between two salt plates.

-

Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 135 | 34.40 | [C₉H₁₃N]⁺• (Molecular Ion) |

| 120 | 99.99 | [C₈H₁₀N]⁺ (M - CH₃)⁺ |

| 77 | 30.60 | [C₆H₅]⁺ (Phenyl cation) |

Note: Data sourced from the GC-MS data available on PubChem.[1]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) system for separation from any impurities.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation of this compound

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-Ethyl-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-methylaniline is a tertiary aromatic amine that serves as a significant intermediate in various chemical syntheses. Its chemical structure, featuring a phenyl group attached to a nitrogen atom bearing both an ethyl and a methyl substituent, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable building block in the production of dyes, pharmaceuticals, agrochemicals, and other specialty organic compounds. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key chemical processes.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Colorless to yellow or brown viscous liquid | [2] |

| Boiling Point | 204 °C at 760 mmHg | [3] |

| Melting Point | -6.87 °C (estimate) | [4] |

| Density | 0.947 g/mL at 25 °C | [3] |

| Flash Point | 74 °C | [3] |

| Refractive Index | 1.5152 (estimate) | [3] |

| Water Solubility | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [4] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Description | Reference(s) |

| Basicity (pKb) | Aromatic amines are weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. The pKb of N-methylaniline is 9.30, and this compound is expected to have a similar basicity. | [5] |

| ¹H NMR | Representative chemical shifts (δ) in CDCl₃: Aromatic protons (6.6-7.2 ppm), -CH₂- (quartet, ~3.4 ppm), -N-CH₃ (singlet, ~2.9 ppm), -CH₂-CH₃ (triplet, ~1.1 ppm). | [6] |

| ¹³C NMR | Representative chemical shifts (δ) in CDCl₃: Aromatic carbons (112-149 ppm), -CH₂- (46.9 ppm), -N-CH₃ (37.6 ppm), -CH₂-CH₃ (11.2 ppm). | [6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm⁻¹): C-H aromatic stretching (~3050), C-H aliphatic stretching (2850-2970), C=C aromatic ring stretching (1500-1600), C-N stretching (1340-1360). | [7][8] |

| Mass Spectrometry (MS) | Major fragment ions (m/z): 135 (Molecular Ion, [M]⁺), 120 ([M-CH₃]⁺). | [1] |

Chemical Reactivity

As a tertiary aromatic amine, this compound exhibits reactivity at both the aromatic ring and the nitrogen atom's lone pair, although direct reactions at the nitrogen are limited by the absence of an N-H bond.

-

Nucleophilicity : The lone pair of electrons on the nitrogen atom makes it a nucleophile.

-

Basicity : It is a weak base and can react with strong acids to form ammonium (B1175870) salts.[4]

-

Oxidation : Like other aniline (B41778) derivatives, it can be susceptible to oxidation, which can lead to discoloration upon exposure to air.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general method for the synthesis of this compound starting from N-methylaniline and acetaldehyde (B116499).

Materials:

-

N-methylaniline

-

Acetaldehyde

-

Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., Methanol or Ethanol)

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline in a suitable solvent like methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetaldehyde dropwise to the stirred solution. The reaction forms an intermediate iminium ion.

-

After the addition is complete, continue stirring the mixture at low temperature for 30-60 minutes.

-

Slowly add the reducing agent (e.g., portion-wise addition of NaBH₄) to the reaction mixture, ensuring the temperature remains below 20 °C.

-

Once the addition of the reducing agent is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding dilute HCl to neutralize excess reducing agent and adjust the pH to be slightly acidic.

-

Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

-

Add water to the residue and basify the aqueous solution with a saturated solution of NaHCO₃ until the pH is ~8-9.

-

Extract the aqueous layer three times with an organic solvent like diethyl ether.

-

Combine the organic extracts and wash them sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[9]

Protocol 2: Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a small liquid sample.[10]

Materials:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (0-250 °C range)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm junction.

-

Add approximately 0.5 mL of this compound into the small test tube.

-

Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, immersing the bulb and sample into the oil. The oil level should be above the sample level.

-

Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.[11]

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the sample has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[11] Record this temperature.

Protocol 3: Acquisition of a ¹H NMR Spectrum

This protocol outlines the standard procedure for preparing a sample for Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

Materials:

-

This compound (5-25 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter, high precision)

-

Pasteur pipette

-

Small vial

-

Tetramethylsilane (TMS) as an internal standard (often included in the solvent)

Procedure:

-

Weigh 5-25 mg of this compound and place it into a clean, dry small vial.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS to the vial.[13]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer the clear solution into a clean NMR tube using a Pasteur pipette. Avoid transferring any solid particles.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube clean.

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge according to the spectrometer's specifications.

-

Place the sample into the NMR spectrometer.

-

Follow the instrument-specific software instructions to lock onto the deuterium (B1214612) signal of the solvent, shim the magnetic field to achieve homogeneity, and acquire the ¹H NMR spectrum.[14]

-

Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and integrating the signals to obtain the final NMR spectrum.[15]

Visualizations

The following diagrams illustrate key conceptual workflows and principles related to this compound.

Caption: A workflow diagram illustrating the synthesis of this compound.

Caption: The ortho- and para-directing effect of the N-ethyl-N-methylamino group.

References

- 1. This compound | C9H13N | CID 11956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

- 3. This compound CAS#: 613-97-8 [m.chemicalbook.com]

- 4. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrophilic Reaction Mechanisms of N-Ethyl-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-methylaniline is an important synthetic intermediate whose reactivity is dominated by the strong electron-donating and directing effects of its tertiary amino group. This guide provides a detailed examination of the core reaction mechanisms of this compound with various electrophiles. It covers key electrophilic aromatic substitution reactions including nitrosation, halogenation, azo coupling, and formylation. This document serves as a technical resource, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction: Reactivity of the this compound Ring

This compound is a tertiary aromatic amine featuring an N-ethyl-N-methylamino substituent on a benzene (B151609) ring. This group is a powerful activating group in electrophilic aromatic substitution (SEAr) reactions. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the aromatic ring, significantly increasing the electron density at the ortho and para positions. This activation makes the ring highly nucleophilic and susceptible to attack by a wide range of electrophiles.

The directing effect of the -N(CH₃)(C₂H₅) group is strongly ortho, para. Resonance analysis of the arenium ion intermediate (σ-complex) formed during electrophilic attack shows that intermediates resulting from ortho and para attack are significantly more stable, as they include a resonance structure where the positive charge is delocalized onto the nitrogen atom.[1][2] Consequently, electrophilic substitution occurs almost exclusively at these positions, with the para product often favored due to reduced steric hindrance.

Caption: General workflow of electrophilic aromatic substitution.

Key Electrophilic Reactions and Mechanisms

Nitrosation and the Fischer-Hepp Rearrangement

The reaction of this compound, a secondary-like aromatic amine for this reaction type, with nitrous acid (generated in situ from NaNO₂ and a strong acid) initially occurs at the nitrogen atom to form an N-nitrosoamine, N-ethyl-N-methyl-N-nitrosoaniline.[3] This reaction is typically rapid and high-yielding.

While the N-nitrosoamine is stable, treatment with a strong acid, such as hydrochloric acid, induces the Fischer-Hepp rearrangement .[4] This reaction shifts the nitroso (-N=O) group from the nitrogen atom to the para position of the aromatic ring, yielding p-nitroso-N-ethyl-N-methylaniline. This rearrangement is synthetically important as direct C-nitrosation of the ring at the para position is not feasible.[4] Evidence suggests the mechanism is primarily intramolecular.[5]

Caption: Pathway for nitrosation and subsequent rearrangement.

Halogenation

Due to the strong activation by the amino group, this compound reacts readily with halogens like bromine (Br₂). The reaction is typically very fast and can lead to polybromination if not controlled. To achieve selective monobromination, milder reagents or specific conditions are employed. N-Bromosuccinimide (NBS) is an effective reagent for the monobromination of activated aromatic rings, providing a low, steady concentration of electrophilic bromine, which enhances selectivity for the para product.[6][7]

Caption: Mechanism of para-bromination using NBS.

Azo Coupling

Aryl diazonium salts (Ar-N₂⁺) are weak electrophiles that react with highly activated aromatic compounds. This compound is an excellent substrate for these azo coupling reactions.[5] The diazonium ion attacks the electron-rich para position of the aniline ring to form a brightly colored azo compound. The reaction is typically carried out in slightly acidic to neutral conditions (pH < 7) to ensure a sufficient concentration of the diazonium ion without protonating the tertiary amine, which would deactivate the ring.[8] These products are widely used as azo dyes.[9]

Caption: Azo coupling of this compound.

Formylation (Vilsmeier-Haack Reaction)

Direct Friedel-Crafts acylation or alkylation of this compound is generally unsuccessful. The basic nitrogen atom of the aniline coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex that prevents electrophilic attack on the ring.[10]

A successful alternative for introducing a formyl group (-CHO) is the Vilsmeier-Haack reaction .[11] This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The resulting electrophile, a chloroiminium ion, is less reactive than an acylium ion and selectively attacks the electron-rich para position of activated rings like this compound.[12] The initial iminium salt product is then hydrolyzed during workup to yield the aldehyde.

Caption: The Vilsmeier-Haack formylation pathway.

Quantitative Data Summary

| Reaction | Electrophile | Substrate | Product | Yield (%) | Reference(s) |

| N-Nitrosation | NO⁺ | N-Methylaniline | N-Nitroso-N-methylaniline | 87-93% | [13] |

| Fischer-Hepp | Rearrangement | N-Nitroso-N-methylaniline | p-Nitroso-N-methylaniline | Good | [4][11] |

| Bromination | Br⁺ (from NBS) | N,N-Dialkylaniline N-Oxide | p-Bromo-N,N-dialkylaniline | up to 69% | [12] |

| Formylation | Vilsmeier Reagent | Electron-rich arene | p-Formyl-arene | ~77% | [13] |

| Azo Coupling | Ar-N₂⁺ | N,N-Dialkylaniline | p-Arylazo-N,N-dialkylaniline | Good-High | [5] |

Detailed Experimental Protocols

Protocol 1: N-Nitrosation of N-Methylaniline (Analogous Procedure)

Adapted from Organic Syntheses.[13]

-

Reaction Setup: In a 3 L flask equipped with a mechanical stirrer, combine N-methylaniline (107 g, 1.0 mol), concentrated hydrochloric acid (145 mL), and crushed ice (400 g).

-

Addition of Nitrite (B80452): Stir the mixture vigorously, maintaining the temperature at or below 10°C by adding more ice as needed. Over 5-10 minutes, add a solution of sodium nitrite (70 g, 1.0 mol) in water (250 mL).

-

Reaction: Continue stirring for an additional hour after the addition is complete.

-

Work-up: Separate the oily organic layer. Extract the aqueous layer with two 100 mL portions of benzene. Combine the organic layers.

-

Purification: Remove the benzene by distillation at atmospheric pressure. Fractionally distill the residue under reduced pressure. The main fraction of N-nitrosomethylaniline is collected as a light yellow liquid (b.p. 135–137°C at 13 mm Hg).

-

Expected Yield: 118–127 g (87–93%).

-

Protocol 2: Vilsmeier-Haack Formylation of an Activated Arene (General Procedure)

Adapted from NROChemistry.[13]

-

Reaction Setup: Dissolve the substrate (e.g., this compound, 1.0 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.

-

Reagent Formation & Addition: In a separate flask, slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) to anhydrous DMF at 0°C to form the Vilsmeier reagent. Slowly add this pre-formed reagent to the substrate solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the solution with aqueous sodium hydroxide (B78521) or sodium acetate (B1210297) to hydrolyze the iminium salt intermediate.

-

Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography to afford the pure aldehyde.

-

Expected Yield: ~77%.

-

Protocol 3: Azo Coupling with a Diazonium Salt (General Procedure)

Adapted from standard laboratory procedures.

-

Diazonium Salt Preparation: In a beaker, dissolve aniline (or a substituted aniline, 1.0 equiv) in 2.5 equivalents of aqueous HCl. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.0 equiv) in water dropwise, keeping the temperature below 5°C. Stir for 15 minutes to form the benzenediazonium chloride solution.

-

Coupling Partner Solution: In a separate beaker, dissolve this compound (1.0 equiv) in dilute aqueous HCl and cool to 0-5°C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the cold this compound solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately. Maintain a slightly acidic pH.

-

Isolation: Continue stirring in the ice bath for 30 minutes. Collect the solid product by suction filtration.

-

Purification: Wash the filter cake with cold water to remove any unreacted salts. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure azo dye.

Conclusion

This compound demonstrates high reactivity towards a range of electrophiles, governed by the powerful activating and ortho, para-directing nature of its tertiary amino group. The primary electrophilic substitution pathways—nitrosation, halogenation, azo coupling, and Vilsmeier-Haack formylation—provide access to a diverse array of functionalized aromatic compounds. Understanding these mechanisms, reaction conditions, and quantitative outcomes is crucial for leveraging this compound as a versatile building block in the synthesis of dyes, pharmaceuticals, and other high-value organic materials. The protocols and data presented in this guide offer a foundational resource for professionals in chemical synthesis and drug development.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[1,5]diazocines or quinazolinium salts: a remarkable example of the ‘t-amino effect’ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. Formylation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Azo coupling reaction of diazonium salts of aromatic amines - Vrindawan Coaching Center [coaching-center.in]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Formylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

Synthesis of Novel Dyes Using N-Ethyl-N-methylaniline as a Versatile Intermediate

Abstract

N-Ethyl-N-methylaniline is a key tertiary amine intermediate in the synthesis of a diverse range of synthetic dyes. Its nucleophilic character and the electronic-donating properties of its substituted amino group make it an excellent coupling component for azo dyes and a crucial building block for triphenylmethane (B1682552) and other dye classes. This technical guide provides an in-depth overview of the synthesis of novel dyes utilizing this compound. It includes detailed experimental protocols for the preparation of representative azo and triphenylmethane dyes, a summary of their photophysical properties, and visualizations of the synthetic workflows. This document is intended for researchers, chemists, and professionals in the fields of dye chemistry, materials science, and drug development.

Introduction

The development of synthetic dyes has been pivotal in numerous industrial and scientific applications, ranging from textiles and printing to advanced materials and biomedical imaging. A central component in the synthesis of many of these dyes is the choice of the amine intermediate. This compound (C₉H₁₃N) is a tertiary aromatic amine that serves as a highly effective precursor due to the electron-donating nature of the N-ethyl-N-methylamino group, which enhances the color intensity of the resulting chromophore.[1] This guide explores its application in the synthesis of two major classes of dyes: Azo Dyes and Triphenylmethane Dyes.

Synthesis of Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[2] The synthesis is a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich substrate, such as this compound.[2][3] The reaction proceeds via electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.[3]

General Synthetic Workflow

The overall process begins with the diazotization of a primary aromatic amine, such as p-nitroaniline, using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form the diazonium salt. This unstable intermediate is immediately used in the next step. The diazonium salt solution is then slowly added to a solution of this compound, the coupling component, to form the final azo dye.[4]

Caption: General workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of 4-(4-Nitrophenylazo)-N-ethyl-N-methylaniline

This protocol describes the synthesis of a representative red azo dye derived from p-nitroaniline and this compound.[4]

Materials:

-

p-Nitroaniline: 1.38 g (10.0 mmol)

-

Concentrated Hydrochloric Acid (HCl): 3.0 mL

-

Sodium Nitrite (NaNO₂): 0.70 g (10.1 mmol)

-

This compound: 1.35 g (10.0 mmol)

-

Sodium Acetate (B1210297)

-

Ice, Deionized Water

Procedure:

-

Diazotization of p-Nitroaniline:

-

In a 100 mL beaker, suspend 1.38 g of p-nitroaniline in 3.0 mL of concentrated HCl and 10 mL of water. Heat the mixture gently to dissolve the amine.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. An amine salt may precipitate.

-

In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of water.

-

Add the sodium nitrite solution dropwise to the cold p-nitroaniline solution over 10 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting solution contains the diazonium salt.

-

-

Coupling Reaction:

-

In a 250 mL beaker, dissolve 1.35 g of this compound in 5 mL of 3M HCl.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring.

-

Add a solution of sodium acetate in water to raise the pH to 4-5, which facilitates the coupling reaction.

-

A brightly colored precipitate (the azo dye) will form. Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the dye by vacuum filtration using a Büchner funnel.

-

Wash the solid product with several portions of cold water to remove any unreacted salts.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified dye.

-

Dry the purified crystals in a vacuum oven.

-

Photophysical Data

The absorption maxima (λmax) of azo dyes are influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups (like the N-ethyl-N-methylamino group) and electron-withdrawing groups (like the nitro group) on opposite ends of the conjugated system typically lead to a bathochromic (red) shift, resulting in deeper colors.

| Diazo Component | Coupling Component | Solvent | λmax (nm) | Reference |

| 2-Methoxy-5-nitroaniline | N-Benzyl-N-ethylaniline | Various | 460-493 | [5] |

| Various amines | N,N-Dihexyl-2-methoxy-5-methylaniline | Not specified | Violet | [6] |

| Diazotized Aryl Amines | N-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetamide | Not specified | Various | [7] |

Synthesis of Triphenylmethane Dyes

Triphenylmethane dyes are another significant class of synthetic colorants known for their brilliant and intense colors. Their structure is based on the triphenylmethane skeleton. This compound can be used as a precursor to create analogs of well-known dyes like Malachite Green and Crystal Violet.[8] The synthesis typically involves the acid-catalyzed condensation of an aromatic aldehyde with two equivalents of a substituted aniline (B41778).[9]

General Synthetic Workflow

The synthesis involves the condensation of an aromatic aldehyde (e.g., benzaldehyde) with this compound in the presence of a condensing agent like hydrochloric acid or zinc chloride. This forms a leuco base, which is a colorless intermediate. The leuco base is then oxidized to form the final colored dye.

Caption: General workflow for triphenylmethane dye synthesis.

Experimental Protocol: Synthesis of an N-Ethyl-N-methyl Analog of Malachite Green

This protocol outlines the synthesis of a triphenylmethane dye analogous to Malachite Green, using benzaldehyde (B42025) and this compound.

Materials:

-

Benzaldehyde: 1.06 g (10.0 mmol)

-

This compound: 2.70 g (20.0 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄): 2.0 mL

-

Lead(IV) Oxide (PbO₂) or an alternative oxidizing agent

-

Sodium Sulfate (anhydrous)

-

Diethyl Ether

Procedure:

-

Condensation to form Leuco Base:

-

In a round-bottom flask, mix 1.06 g of benzaldehyde and 2.70 g of this compound.

-

Cool the flask in an ice bath and slowly add 2.0 mL of concentrated sulfuric acid with stirring.

-

After the addition, remove the flask from the ice bath and heat it on a steam bath at 100 °C for 4 hours.

-

Allow the reaction mixture to cool, then add 100 mL of water. Neutralize the excess acid by carefully adding a 10% sodium hydroxide (B78521) solution until the mixture is alkaline.

-

The leuco base will separate as an oily or solid layer. Extract the leuco base with diethyl ether. Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude leuco base.

-

-

Oxidation to the Dye:

-

Dissolve the crude leuco base in dilute hydrochloric acid.

-

Add a slurry of an oxidizing agent, such as lead(IV) oxide, in water portion-wise with stirring until a persistent color develops.

-

Gently warm the mixture for about 10 minutes to complete the oxidation.

-

Filter the solution to remove the solid lead salts.

-

The filtrate contains the dye. The dye can be precipitated by adding a saturated solution of sodium chloride (salting out) and collected by filtration.

-

Photophysical Data

Triphenylmethane dyes are characterized by very high molar extinction coefficients and intense colors. The absorption maximum can be tuned by altering the substituents on the aniline rings.

| Dye | λmax (nm) | Key Precursor | Reference |

| Crystal Violet | 590 | N,N-Dimethylaniline | [8] |

| Pyrrole Green Dyes | Various | Substituted anilines | [10] |

Applications and Future Directions

Dyes derived from this compound are not limited to traditional applications. The structural motifs found in these dyes are also present in functional molecules used for high-tech applications, including non-linear optics and biological imaging. For example, hemicyanine dyes, which can be synthesized from related intermediates, are investigated for their photophysical properties and potential use as fluorescent probes.[11]

Conceptual Application in Cellular Imaging

Novel fluorescent dyes derived from these synthetic pathways could be designed to target specific cellular organelles. A dye with appropriate lipophilicity and charge could, for instance, accumulate in mitochondria. Upon excitation with a specific wavelength of light, the dye would fluoresce, allowing for the visualization of mitochondrial structure and function.

Caption: A conceptual workflow for using a novel dye in cell imaging.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of novel dyes. Through well-established diazotization/coupling and condensation reactions, it provides access to both azo and triphenylmethane dye classes with tunable properties. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore the synthesis and application of these colorful compounds, paving the way for the development of new materials for both traditional and advanced technological applications.

References

- 1. This compound | C9H13N | CID 11956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cuhk.edu.hk [cuhk.edu.hk]

- 3. byjus.com [byjus.com]

- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. US1694057A - Process of making triphenylmethane dyes - Google Patents [patents.google.com]

- 10. The chemistry of some triphenylmethane dyes - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 11. 2024.sci-hub.st [2024.sci-hub.st]

The Untapped Potential: An In-depth Technical Guide to the Electrochemical Properties of N-Ethyl-N-methylaniline for Sensor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-methylaniline, a tertiary aromatic amine, presents an intriguing yet underexplored monomer for the development of novel electrochemical sensors. While extensive research has been dedicated to its parent compounds, aniline (B41778), and its N-substituted derivatives like N-methylaniline and N-ethylaniline, this compound remains a frontier in the field of electrochemistry. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the predicted electrochemical properties of this compound, drawing upon the established characteristics of its analogues. We will delve into its potential for electropolymerization, the expected voltammetric behavior, and propose detailed experimental protocols for its characterization and application in sensor development. This document serves as a foundational resource for researchers poised to unlock the potential of this unique molecule in creating sensitive and selective analytical devices.

Introduction: The Promise of N-Substituted Polyanilines

Polyaniline and its derivatives are at the forefront of conducting polymer research due to their unique electronic, optical, and electrochemical properties. The introduction of alkyl substituents on the nitrogen atom, as in N-methylaniline and N-ethylaniline, has been shown to modify these properties significantly, often leading to enhanced solubility, lower polymerization potentials, and altered redox behavior. These modifications are highly desirable for the fabrication of electrochemical sensors, offering improved processability and potentially different selectivity towards target analytes.

This compound, possessing both a methyl and an ethyl group on the nitrogen atom, stands as a logical next step in the exploration of N-substituted anilines. The presence of two different alkyl groups is expected to induce a unique combination of steric and electronic effects, influencing its electrochemical characteristics in ways that could be advantageous for sensor applications. This guide will provide the theoretical and practical framework necessary to investigate these possibilities.

Predicted Electrochemical Behavior of this compound

Based on the extensive literature on N-alkylanilines, we can predict the electrochemical behavior of this compound. The electrochemical oxidation of aniline derivatives typically proceeds via the formation of a radical cation, which can then undergo coupling reactions to form dimers, oligomers, and ultimately a polymer film on the electrode surface.

The presence of the electron-donating ethyl and methyl groups is expected to lower the oxidation potential of this compound compared to aniline. However, the steric hindrance introduced by these groups may influence the rate and mechanism of polymerization. It is plausible that the polymerization of this compound will lead to a polymer with a more open and porous morphology, which could be beneficial for sensor applications by facilitating analyte access to the active sites.

Comparative Electrochemical Data of Related Anilines

To provide a quantitative context for the anticipated properties of this compound, the following tables summarize key electrochemical parameters for N-methylaniline (NMA) and N-ethylaniline (NEA) as reported in the literature. These values serve as a benchmark for future experimental investigations.

| Compound | Monomer Concentration | Supporting Electrolyte | Anodic Peak Potential (V vs. SCE) | Cathodic Peak Potential(s) (V vs. SCE) | Reference |

| N-methylaniline (NMA) | 0.1 M | 1.0 M HBF4 | ~0.41 | 0.30, 0.52 | [1] |

| N-methylaniline (NMA) | 0.1 M | 1.0 M H2SO4 | Broad anodic wave | - | [1] |

| N-methylaniline (NMA) | 0.1 M | 0.3 M Oxalic Acid | - | - | [2] |

Table 1: Summary of Electrochemical Data for N-methylaniline (NMA).

| Compound | Monomer Concentration | Supporting Electrolyte | Specific Capacitance (F g⁻¹) | Reference |

| Poly(N-methylaniline) (PNMA) | 0.1 M | 0.4 M H₂SO₄ | 38.00 | [3] |

| Poly(N-ethylaniline) (PNEA) | 0.1 M | 0.5 M H₂SO₄ | 16.50 | [3] |

Table 2: Comparative Specific Capacitance of Poly(N-methylaniline) and Poly(N-ethylaniline).

Experimental Protocols

The following sections outline detailed methodologies for the electrochemical characterization of this compound and the fabrication of sensor platforms.

Cyclic Voltammetry for Monomer Characterization

Cyclic voltammetry (CV) is a fundamental technique to investigate the redox behavior of this compound.

-

Objective: To determine the oxidation and reduction potentials of this compound and to assess its electropolymerization capability.

-

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE), Platinum (Pt) electrode, or Gold (Au) electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or graphite (B72142) rod.

-

Electrochemical Cell.

-

Potentiostat/Galvanostat.

-

This compound (high purity).

-

Supporting Electrolyte Solution (e.g., 0.5 M H₂SO₄, 0.1 M HClO₄, or a solution of a salt like LiClO₄ in acetonitrile).

-

-

Procedure:

-

Prepare a solution of this compound (e.g., 0.1 M) in the chosen supporting electrolyte.

-

Assemble the three-electrode system in the electrochemical cell containing the monomer solution.

-

Deoxygenate the solution by purging with high-purity nitrogen gas for at least 15 minutes.

-

Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., -0.2 V) to a final potential (e.g., +1.2 V) and back. The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s) to study the kinetics of the electrochemical processes.

-

Record the resulting voltammograms. An increase in peak currents with successive cycles is indicative of polymer film growth on the electrode surface.

-

Electropolymerization for Sensor Fabrication

Electropolymerization is a direct method to modify an electrode surface with a conductive polymer film.

-

Objective: To deposit a uniform and adherent film of poly(this compound) onto an electrode surface.

-

Methods:

-

Potentiodynamic (Cyclic Voltammetry): Repeatedly cycle the potential in the monomer solution as described in the CV protocol. The number of cycles will control the film thickness.

-

Potentiostatic (Chronoamperometry): Apply a constant potential (at or slightly above the oxidation potential of the monomer) for a specific duration.

-

Galvanostatic (Chronopotentiometry): Apply a constant current and monitor the potential change over time.

-

-

Procedure (Potentiodynamic Example):

-

Follow steps 1-3 of the CV protocol.

-

Set the potentiostat to perform a set number of CV cycles (e.g., 10-20 cycles) within the determined potential window.

-

After electropolymerization, gently rinse the modified electrode with the supporting electrolyte solution to remove any unreacted monomer.

-

The modified electrode is now ready for characterization or for use as a sensor.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to study the interfacial properties of the polymer-modified electrode.

-

Objective: To characterize the charge transfer resistance and capacitance of the poly(this compound) film.

-

Procedure:

-

Place the polymer-modified electrode in a monomer-free supporting electrolyte solution.

-

Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC potential.

-

Record the impedance data and analyze it using an appropriate equivalent circuit model.

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General mechanism of electropolymerization for aniline derivatives.

Caption: Workflow for electrochemical analysis and sensor fabrication.

Potential Applications in Sensor Development

The unique properties of poly(this compound) could be harnessed for a variety of sensor applications:

-

pH Sensors: Like other polyaniline derivatives, the conductivity of the polymer is expected to be pH-dependent, making it a candidate for pH sensing.

-

Biosensors: The polymer film can serve as a matrix for the immobilization of enzymes or antibodies, enabling the detection of biological molecules. The modified surface could offer a favorable microenvironment for biomolecule stability and activity.

-

Gas Sensors: The porous structure and conductivity of the polymer film could be sensitive to the adsorption of certain gas molecules, leading to applications in environmental monitoring.

-

Heavy Metal Ion Detection: The nitrogen atoms in the polymer backbone can act as coordination sites for heavy metal ions, forming the basis for their electrochemical detection.

Conclusion and Future Outlook

This compound represents a promising but largely unexplored material for the development of advanced electrochemical sensors. This guide has provided a theoretical framework for its electrochemical properties, drawing on the well-established behavior of related N-substituted anilines. The detailed experimental protocols offer a clear roadmap for researchers to begin their investigations into this compound.

Future research should focus on the systematic experimental verification of the predicted electrochemical behavior of this compound. Key areas of investigation include determining its precise oxidation potential, characterizing the morphology and conductivity of the resulting polymer, and exploring its sensitivity and selectivity towards various analytes. The insights gained from such studies will be crucial in unlocking the full potential of this compound in the design and fabrication of next-generation electrochemical sensors for a wide range of applications in research, industry, and healthcare.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of N-Ethyl-N-methylaniline

For Immediate Release

Shanghai, China – December 21, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of N-Ethyl-N-methylaniline in various organic solvents. This document addresses a critical knowledge gap by consolidating available data and providing detailed experimental protocols to empower laboratory work where this compound is utilized. While specific quantitative solubility data for this compound remains scarce in publicly available literature, this guide furnishes valuable qualitative information and a robust framework for its experimental determination.

This compound, a tertiary amine, sees application as an intermediate in the synthesis of dyes and other organic compounds. Its solubility is a pivotal parameter in process design, reaction kinetics, and purification strategies. This guide aims to provide a foundational understanding of its behavior in common organic solvents.

Qualitative Solubility Profile

Based on available literature for this compound and structurally similar compounds such as N-ethylaniline and N-methylaniline, a general qualitative solubility profile can be inferred. This compound is expected to be soluble in a range of common organic solvents. This is attributed to its molecular structure, which includes both a polar tertiary amine group and a nonpolar benzene (B151609) ring, allowing for interactions with a variety of solvent types.

Table 1: Summary of Qualitative Solubility and Physical Properties

| Compound | Solvent | Qualitative Solubility | Water Solubility |

| This compound | Organic Solvents | Expected to be generally soluble | Data not available |

| N-ethyl-3-methylaniline | Alcohol, Ether | Soluble[4][5][6] | 1131 mg/L (20 °C)[4][6] |

| N-ethylaniline | Alcohol, Ether | Miscible[3] | 0.24 g/100mL (25 °C) |

| N-methylaniline | Alcohols, Ethers, Hydrocarbons | Soluble[4] | Slightly soluble[7] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal shake-flask method, a widely accepted technique for determining the solubility of a liquid solute in an organic solvent. This protocol is adapted from general procedures for determining amine solubility.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 4-6 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the respective organic solvent of known concentrations.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

-

Analyze the diluted samples of the saturated solutions under the same analytical conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Logical Framework for Solvent Selection

The choice of an appropriate solvent is a critical decision in any chemical process. The following diagram illustrates a logical framework for selecting a suitable organic solvent for processes involving this compound, considering key factors such as desired solubility, process compatibility, safety, and environmental impact.

Caption: Decision-making framework for organic solvent selection.

This technical guide serves as a starting point for researchers working with this compound. The provided experimental protocol offers a standardized method for generating the much-needed quantitative solubility data, which will undoubtedly facilitate the advancement of research and development in the chemical and pharmaceutical industries.

References

- 1. gassnova.no [gassnova.no]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. 102-27-2 CAS MSDS (N-Ethyl-3-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. This compound | 613-97-8 [chemicalbook.com]

N-Ethyl-N-methylaniline: A Versatile Precursor in the Synthesis of Pharmaceutical Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Ethyl-N-methylaniline, a tertiary amine derivative of aniline (B41778), and its related N-alkylated aniline congeners, represent a critical class of precursors in the synthesis of a wide array of pharmaceutical compounds. The inherent reactivity of the aniline scaffold, coupled with the nuanced influence of N-alkylation on the physicochemical properties of derivative molecules, renders these compounds indispensable building blocks in modern medicinal chemistry. While direct synthesis of a blockbuster drug from this compound is not prominently documented in publicly available literature, its structural motifs are central to the architecture of numerous active pharmaceutical ingredients (APIs). This guide will delve into the synthetic utility of N-alkylated anilines, using the well-established synthesis of the local anesthetic Lidocaine from a related substituted aniline as a detailed, illustrative example. Furthermore, it will explore the broader context of aniline derivatives in drug discovery, providing experimental insights and visualizing key chemical and biological pathways.

The Role of N-Alkylated Anilines in Medicinal Chemistry

N-alkylation of anilines is a fundamental transformation in organic synthesis, widely employed in the preparation of dyes, agrochemicals, and, most pertinent to this guide, pharmaceuticals.[1] The introduction of alkyl groups to the nitrogen atom of aniline can significantly modulate the parent molecule's basicity, lipophilicity, and metabolic stability. These alterations are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, N-methylaniline derivatives are utilized in the synthesis of drugs with enhanced pharmacological activities.[2][3] The ability to tailor these properties makes N-alkylated anilines, including this compound, valuable intermediates in the drug development pipeline.[4]

Illustrative Synthesis: The Journey from a Substituted Aniline to Lidocaine

To exemplify the practical application of an aniline derivative as a pharmaceutical precursor, we will examine the synthesis of Lidocaine, a widely used local anesthetic. The synthesis commences with 2,6-dimethylaniline (B139824), an aniline derivative structurally related to this compound. This multi-step synthesis is a classic example of how the foundational aniline structure is elaborated to yield a potent and clinically significant therapeutic agent.

Experimental Protocols for the Synthesis of Lidocaine

The synthesis of Lidocaine from 2,6-dimethylaniline is a well-documented two-step process.

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

In the initial step, 2,6-dimethylaniline undergoes acylation with chloroacetyl chloride.

-

Reaction: 2,6-dimethylaniline is dissolved in glacial acetic acid. Chloroacetyl chloride is then added to the solution. To neutralize the hydrochloric acid formed during the reaction, a solution of sodium acetate (B1210297) in water is subsequently added.

-

Work-up and Purification: The reaction mixture is cooled, leading to the precipitation of the product, 2-chloro-N-(2,6-dimethylphenyl)acetamide. The solid is collected via vacuum filtration and washed with cold water to remove impurities.

Step 2: Synthesis of Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide)

The intermediate from the first step is then reacted with diethylamine (B46881) to yield Lidocaine.

-

Reaction: The 2-chloro-N-(2,6-dimethylphenyl)acetamide is suspended in a suitable solvent, such as toluene, and an excess of diethylamine is added. The mixture is then refluxed for several hours.

-

Work-up and Purification: After cooling, the precipitated diethylammonium (B1227033) chloride is removed by filtration. The filtrate containing the crude Lidocaine is then subjected to a series of extractions to purify the product. The organic layer is washed with water and then extracted with hydrochloric acid. The acidic aqueous layer is then made basic with sodium hydroxide (B78521) to precipitate the Lidocaine free base. The crude product can be further purified by recrystallization.

Quantitative Data for Lidocaine Synthesis

The following table summarizes typical quantitative data for the synthesis of Lidocaine, highlighting the efficiency of this synthetic route.

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 2,6-dimethylaniline | Chloroacetyl chloride, Glacial acetic acid, Sodium acetate | 2-chloro-N-(2,6-dimethylphenyl)acetamide | 70-85% |

| 2 | 2-chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine, Toluene | Lidocaine | 63-78% |

Visualizing the Synthesis and Mechanism of Action

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key workflows and biological pathways.

Experimental Workflow for the Synthesis of Lidocaine

Caption: A workflow diagram illustrating the two-step synthesis of Lidocaine.

Mechanism of Action of Lidocaine: Sodium Channel Blockade

Caption: A diagram illustrating the mechanism of action of Lidocaine.

Broader Pharmaceutical Applications and Future Outlook

While a direct blockbuster drug synthesis from this compound remains elusive in prominent literature, the broader class of N-alkylated anilines continues to be a fertile ground for drug discovery. For instance, derivatives of N-phenyl-N-(piperidin-4-yl)propanamide are central to the synthesis of potent analgesics like fentanyl and its analogs.[5][6] The synthesis of the analgesic Tramadol also involves intermediates with N,N-dimethylamino functional groups, highlighting the importance of this chemical moiety.[7][8]

The versatility of the aniline scaffold allows for extensive derivatization, enabling the fine-tuning of pharmacological properties. Researchers continue to explore novel synthetic methodologies and applications for aniline derivatives in the development of new therapeutics targeting a wide range of diseases. The principles demonstrated in the synthesis of Lidocaine—acylation and nucleophilic substitution—are fundamental reactions that can be applied to a variety of N-alkylated aniline precursors, including this compound, to generate diverse libraries of compounds for high-throughput screening and lead optimization.

References

- 1. jocpr.com [jocpr.com]

- 2. echemi.com [echemi.com]

- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 4. nbinno.com [nbinno.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. nioch.nsc.ru [nioch.nsc.ru]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical Properties of N-Ethyl-N-methylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of N-Ethyl-N-methylaniline derivatives. Due to a lack of extensive research on this specific subclass, this guide leverages data and methodologies from closely related N,N-dialkylaniline compounds to establish a foundational understanding. The principles, experimental protocols, and expected photophysical behaviors described herein serve as a robust framework for the investigation and application of this compound derivatives as potential fluorescent probes and in other advanced applications.

Fundamental Photophysical Concepts

The interaction of light with molecules like this compound derivatives is governed by a set of fundamental principles. When a molecule absorbs a photon of light, it is promoted from its electronic ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule can then return to the ground state through various relaxation pathways, some of which involve the emission of light.

Key photophysical parameters include:

-

Absorption (λ_abs): The specific wavelengths of light a molecule absorbs, corresponding to the energy required to promote an electron to a higher energy level.

-

Fluorescence (λ_em): The emission of a photon as the molecule relaxes from the lowest vibrational level of the first excited singlet state (S₁) back to the ground state (S₀). The emitted photon is of lower energy (longer wavelength) than the absorbed photon, with the difference known as the Stokes shift.

-

Fluorescence Quantum Yield (Φ_f): The ratio of the number of photons emitted to the number of photons absorbed. This value represents the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τ_f): The average time a molecule spends in the excited state before returning to the ground state via fluorescence.

These processes are visually summarized in the Jablonski diagram below.

Caption: Jablonski diagram illustrating electronic transitions.

Photophysical Data of Representative N,N-Dialkylaniline Derivatives

The photophysical properties of aniline (B41778) derivatives are highly sensitive to their chemical structure and the surrounding solvent environment. Electron-donating or -withdrawing substituents on the aromatic ring, as well as the polarity of the solvent, can significantly influence the absorption and emission characteristics. The following table summarizes the photophysical data for a series of N,N-dimethylaniline derivatives, which serve as close analogs to this compound derivatives.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) |

| N,N-Dimethylaniline | Cyclohexane | 298 | 335 | 0.11 | 2.3 |

| N,N-Dimethylaniline | Acetonitrile | 297 | 348 | 0.06 | 2.1 |

| 4-Cyano-N,N-dimethylaniline | Cyclohexane | 300 | 342 | 0.02 | 0.8 |

| 4-Cyano-N,N-dimethylaniline | Acetonitrile | 298 | 450 | 0.60 | 3.5 |

| 4-Nitro-N,N-dimethylaniline | Cyclohexane | 385 | 520 | 0.01 | - |

| 4-Nitro-N,N-dimethylaniline | Acetonitrile | 380 | 620 | <0.01 | - |

Note: This data is compiled from various sources on N,N-dimethylaniline derivatives and is intended to be representative. Actual values for this compound derivatives may vary.

Experimental Protocols

A systematic investigation of the photophysical properties of this compound derivatives involves their synthesis followed by a suite of spectroscopic measurements.

General Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives is the N-alkylation of a corresponding N-methylaniline precursor.

Materials:

-

Substituted N-methylaniline

-

Ethyl iodide (or other ethylating agent)

-

Potassium carbonate (or other base)

-

Acetonitrile (or other suitable solvent)

-

Standard laboratory glassware and purification supplies (e.g., for column chromatography)

Procedure:

-

Dissolve the substituted N-methylaniline (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile.

-

Add ethyl iodide (1.2 equivalents) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Measurements

3.2.1. Sample Preparation

-

Prepare stock solutions of the purified this compound derivatives in a high-purity spectroscopic grade solvent (e.g., cyclohexane, acetonitrile) at a concentration of approximately 1 mM.

-

For absorption and fluorescence measurements, prepare dilute solutions from the stock solution to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.

3.2.2. UV-Vis Absorption Spectroscopy

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-500 nm).

-

Use the pure solvent as a blank for baseline correction.

-

The wavelength of maximum absorption (λ_abs) is determined from the peak of the spectrum.

3.2.3. Steady-State Fluorescence Spectroscopy

-

Use a spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) detector.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

-

The wavelength of maximum emission (λ_em) is determined from the peak of the corrected emission spectrum.